(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime
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Overview
Description
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime is a useful research compound. Its molecular formula is C16H13BrClNO and its molecular weight is 350.64. The purity is usually 95%.
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Scientific Research Applications
Phosphonic Acid Applications and Synthesis
- Phosphonic acids, due to their structural analogy with phosphate, are utilized in a range of applications including bioactive properties (drug, pro-drug), bone targeting, designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. This highlights the interdisciplinary nature of chemical compound applications spanning chemistry, biology, and physics. The synthesis of phosphonic acids is crucial for numerous research projects, indicating the importance of synthesis methodologies in the development of compounds for varied applications (Sevrain et al., 2017).
Methane and Methanotrophs in Biotechnology
- Methanotrophs, bacteria capable of using methane as their sole carbon source, highlight the biotechnological potential of organisms in transforming and utilizing compounds. They are involved in producing single-cell protein, biopolymers, nanotechnology components, soluble metabolites (like methanol, formaldehyde), lipids, and more. This suggests the potential of combining microbiological methods with chemical compounds for innovative applications (Strong et al., 2015).
Organochlorine Compounds in the Aquatic Environment
- The study of organochlorine compounds like chlorophenols in the aquatic environment reveals their toxic effects on aquatic life and their persistence depending on environmental conditions. This emphasizes the importance of environmental and ecological considerations in the study and application of chemical compounds (Krijgsheld & Gen, 1986).
Synthesis of Organic Compounds
- The synthesis of organic compounds, such as 2-Fluoro-4-bromobiphenyl, underlines the significance of developing practical and cost-effective synthesis methods for compound manufacturing. This could be relevant for the synthesis of (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime, as innovative synthesis methods can impact its production and application scope (Qiu et al., 2009).
Mechanism of Action
Target of Action
Oximes, in general, are often used as antidotes in organophosphate poisoning because they can reactivate acetylcholinesterase, an enzyme that is inhibited by organophosphates .
Mode of Action
Oximes, like “(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime”, can act as nucleophiles, reacting with electrophilic sites on other molecules. This can lead to the formation of new covalent bonds .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Oximes can participate in various organic reactions, including the formation of hydrazones .
Properties
IUPAC Name |
(NZ)-N-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-12-5-1-11(2-6-12)16(19-20)15-9-14(15)10-3-7-13(18)8-4-10/h1-8,14-15,20H,9H2/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQDHORGPOZSS-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.